Product packaging for Glycerol, 2,3-dimethyl, 1-hexadecanoate(Cat. No.:CAS No. 111723-47-8)

Glycerol, 2,3-dimethyl, 1-hexadecanoate

Cat. No.: B14323174
CAS No.: 111723-47-8
M. Wt: 358.6 g/mol
InChI Key: UELIEEDDIWUFDH-UHFFFAOYSA-N
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Description

Glycerol, 2,3-dimethyl, 1-hexadecanoate is a synthetic glycerol derivative where the first hydroxyl group is esterified with hexadecanoic (palmitic) acid and the two remaining hydroxyls are methylated. This specific structure places it in a class of specialty chemicals with significant potential as a building block in organic synthesis and materials science research. Its design shares features with other glycerol-based esters and ethers, which are widely investigated as sustainable chemicals derived from biorenewable feedstocks like glycerol, a byproduct of biodiesel production . Researchers are exploring such structured lipid compounds for developing new bio-based surfactants, emulsifiers, and phase-change materials. The ester and ether linkages in its backbone make it a candidate for studying structure-activity relationships in interfacial phenomena and self-assembly systems. Furthermore, glycerol derivatives have documented utility in creating fuel additives and plasticizers, highlighting the versatility of this chemical class for industrial applications research . This product is intended for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O4 B14323174 Glycerol, 2,3-dimethyl, 1-hexadecanoate CAS No. 111723-47-8

Properties

CAS No.

111723-47-8

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

2,3-dimethoxypropyl hexadecanoate

InChI

InChI=1S/C21H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-19-20(24-3)18-23-2/h20H,4-19H2,1-3H3

InChI Key

UELIEEDDIWUFDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC)OC

Origin of Product

United States

Enzymatic and Biocatalytic Transformations of Glycerol, 2,3 Dimethyl, 1 Hexadecanoate and Analogous Methylated Glycerolipids

Investigation of Enzyme Specificity: Lipase (B570770) and Esterase Reactivity towards Methylated Glycerol (B35011) Esters

The reactivity of lipases and esterases towards Glycerol, 2,3-dimethyl, 1-hexadecanoate is fundamentally dictated by the steric hindrance imposed by the methyl groups at the 2 and 3 positions of the glycerol moiety. These enzymes, which catalyze the hydrolysis of ester bonds, typically interact with the glycerol backbone of their substrates. nih.gov The presence of methyl groups can physically obstruct the enzyme's active site from optimally binding to the ester linkage, thereby reducing the rate of hydrolysis.

Research on sterically hindered esters has shown that most lipases are not well-suited for their hydrolysis. researchgate.net However, certain esterases and lipases may possess active sites with a wider conformation, potentially allowing them to accommodate such bulky substrates. researchgate.net The specificity of lipases is diverse, with some exhibiting a preference for specific fatty acid chain lengths or positions on the glycerol backbone (regioselectivity). nih.govcsic.es For instance, lipases like that from Mucor miehei have been shown to preferentially hydrolyze esters with shorter aliphatic chains. csic.escirad.fr This suggests that while the fatty acid portion (hexadecanoate) of the target molecule is a common substrate, the dimethylated glycerol backbone is the primary determinant of enzyme reactivity.

The table below summarizes the general reactivity of different lipases towards various ester substrates, providing a comparative context for the challenges posed by methylated glycerolipids.

Enzyme SourceSubstrate TypeRelative ActivityReference
Rhizomucor mieheiStandard TriglyceridesHigh nih.gov
Candida antarctica Lipase B (CALB)Various EstersHigh bcrec.id
Thermomyces lanuginosusStandard TriglyceridesHigh nih.gov
Various LipasesSterically Hindered EstersGenerally Low researchgate.net

Hydrolytic Stability and Mechanism of Modified Esters

The methylation of the glycerol backbone in this compound is expected to confer increased hydrolytic stability compared to its non-methylated counterpart, 1-monopalmitoyl-glycerol. This enhanced stability is a direct consequence of the steric hindrance around the ester bond, which impedes the approach of hydrolytic enzymes. researchgate.net The mechanism of enzymatic hydrolysis by lipases involves the formation of a tetrahedral intermediate at the carbonyl carbon of the ester. The presence of adjacent methyl groups can destabilize this intermediate, further slowing down the reaction rate.

While enzymatic hydrolysis may be significantly reduced, the ester bond can still be cleaved under harsh chemical conditions, such as strong acid or base catalysis, although this typically requires more extreme conditions than for unhindered esters. arkat-usa.org The inherent resistance of such methylated esters to enzymatic degradation could be advantageous in applications requiring long-term stability in biological environments.

Transesterification Potential with Altered Glycerol Backbones

Transesterification is a process where the acyl group of an ester is exchanged with an alcohol. mdpi.com In the context of this compound, this could involve reacting the molecule with another alcohol to release 2,3-dimethylglycerol and form a new fatty acid ester. Lipases are widely used as biocatalysts for transesterification reactions, often favored for their high selectivity and mild reaction conditions. nih.gov

However, the same steric hindrance that limits hydrolysis also presents a challenge for transesterification. The efficiency of lipase-catalyzed transesterification would be highly dependent on the specific enzyme used and the nature of the acceptor alcohol. Enzymes with a more open active site architecture would be more likely to facilitate this reaction. For instance, immobilized Candida antarctica lipase B (Novozym 435) is known for its broad substrate scope and could potentially catalyze the transesterification of this modified glycerolipid. bcrec.idnih.gov The reaction equilibrium could also be manipulated by using an excess of the acceptor alcohol or by removing the byproducts.

Potential for Methyltransferase Activity on Glycerol Hydroxyls (Hypothetical Pathways)

While the primary focus is on the enzymatic transformations of the ester bond, it is hypothetically possible that the free hydroxyl groups of a precursor molecule, 1-hexadecanoyl-glycerol, could be subject to enzymatic methylation by methyltransferases. In biological systems, methyltransferases are responsible for the methylation of a wide range of substrates, including proteins, nucleic acids, and small molecules.

A hypothetical pathway for the formation of this compound could involve the sequential action of a lipase to form the monoglyceride, followed by one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferases to add the methyl groups to the C2 and C3 positions of the glycerol backbone. The regulation of such enzymes is complex and can be influenced by epigenetic factors like DNA methylation. nih.gov While direct evidence for methyltransferases acting on monoacylglycerols in this specific manner is scarce, the vast diversity of microbial enzymes suggests that such biocatalysts may exist.

Biocatalytic Derivatization of this compound for Research Probes

The unique structure of this compound makes it a candidate for biocatalytic derivatization to create specialized research probes. For instance, the hexadecanoate (B85987) chain could be modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag. This could be achieved through lipase-catalyzed transesterification with a suitably modified fatty acid or alcohol.

Such probes would be valuable tools for studying lipid metabolism and transport. The methylated glycerol backbone would likely alter the molecule's interaction with cellular membranes and lipid-binding proteins, providing insights into the structural requirements for these processes. The development of fluorescent glycerophospholipid probes has become an important area of research for investigating biological functions involving lipids. acs.org Biocatalytic approaches, leveraging the specificity of enzymes, offer a green and efficient alternative to traditional chemical synthesis for creating these complex molecules. mdpi.com For example, a "clickable" functional group could be introduced onto the glycerol backbone, allowing for its subsequent labeling and visualization within cells. nih.gov

The following table outlines potential biocatalytic strategies for the derivatization of the target molecule.

Derivatization StrategyEnzyme TypePotential Application
Transesterification with a fluorescent fatty acidLipaseProbing lipid uptake and localization
Esterification of a precursor with a tagged fatty acidLipaseTracking metabolic fate
Introduction of a clickable group via enzymatic reactionVariousSite-specific labeling and imaging

Advanced Analytical Characterization and Structural Elucidation of Glycerol, 2,3 Dimethyl, 1 Hexadecanoate

Chromatographic Separation Techniques for Resolving Isomeric and Related Lipid Species

Chromatography is fundamental to the analysis of complex lipid mixtures, providing essential separation of the target analyte from other structurally similar species prior to detection and characterization. chromatographyonline.com The combination of chromatographic separation with mass spectrometry has significantly enhanced the ability to identify hundreds of lipid species in a single analysis. chromatographyonline.com For a modified glycerolipid like Glycerol (B35011), 2,3-dimethyl, 1-hexadecanoate, both gas and liquid chromatography play critical roles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids derived from glycerolipids. nih.govresearchgate.net However, for a compound like Glycerol, 2,3-dimethyl, 1-hexadecanoate, direct analysis by GC-MS is often challenging due to its high molecular weight and low volatility, which can lead to thermal degradation. nih.gov Therefore, a common approach involves a two-step process: hydrolysis to cleave the ester bond, followed by derivatization of the liberated fatty acid.

The standard procedure involves saponification or transesterification to convert the hexadecanoate (B85987) chain into its more volatile fatty acid methyl ester (FAME), in this case, methyl hexadecanoate. plos.orgliberty.edu This derivative is then readily analyzed by GC-MS. The mass spectrum of the resulting FAME provides definitive identification of the fatty acid, while the gas chromatographic retention time offers high-resolution separation from other fatty acids. nih.gov

Table 1: Representative GC-MS Data for Fatty Acid Analysis after Derivatization

Analyte (as FAME)Typical Retention Time (min)Key Mass Fragments (m/z)Identification
Methyl hexadecanoate~18.5270 (M+), 239, 143, 87, 74Confirms C16:0 (hexadecanoate) acyl chain

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of intact polar and modified lipids, as it avoids the high temperatures associated with GC that can cause degradation. nih.gov Techniques such as normal-phase (NP) and reversed-phase (RP) LC are well-suited for separating lipid classes and molecular species. aocs.org

For this compound, reversed-phase LC would separate it based on the hydrophobicity conferred by the C16 fatty acid chain, while the methyl ether groups on the glycerol backbone would slightly modify its polarity compared to a standard monoacylglycerol. nih.gov This allows for separation from other glycerolipids with different acyl chain lengths or degrees of saturation. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique that separates compounds based on their polarity. chromatographyonline.com It is particularly effective for separating different lipid classes. researchgate.net In a HILIC separation, more polar lipids elute later. The methylated glycerol moiety of the target compound would have a distinct polarity, enabling its separation from unmodified monoacylglycerols or diacylglycerols. Combining LC with high-resolution mass spectrometry allows for the effective distinction of lipid isomers. nih.govacs.org

Table 2: Typical Elution Characteristics in LC for Glycerolipid Classes

Chromatography ModeLipid ClassGeneral Elution OrderRationale
Reversed-Phase (RP-LC)Triacylglycerols (TAGs)Late ElutionHighly non-polar due to three acyl chains
Diacylglycerols (DAGs)Intermediate ElutionIntermediate polarity
This compoundEarly to Intermediate ElutionMore polar than DAGs/TAGs due to ether groups and free hydroxyl (if present) or ester linkage
Hydrophilic Interaction (HILIC)This compoundIntermediate ElutionPolarity influenced by methyl ether groups
Diacylglycerols (DAGs)Early ElutionLess polar head group
PhospholipidsLate ElutionHighly polar phosphocholine (B91661) or other head groups

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of molecules, providing unambiguous information about the carbon skeleton and the connectivity of atoms. springernature.comnih.gov For a molecule like this compound, 1D (¹H and ¹³C) and 2D NMR experiments are essential to confirm the positions of the methyl ether groups and the hexadecanoate chain on the glycerol backbone. nih.gov

¹H-NMR spectroscopy provides information on the chemical environment of protons. The spectrum of this compound would show characteristic signals for the protons of the glycerol backbone, the two methoxy (B1213986) groups (-OCH₃), and the long hexadecanoate aliphatic chain. The integration of these signals would confirm the number of protons in each environment. The presence of two distinct singlets around 3.3-3.4 ppm, each integrating to 3 protons, would be strong evidence for the two methyl ether groups.

¹³C-NMR spectroscopy is crucial for determining the carbon framework. researchgate.net It can distinguish between the different carbon atoms of the glycerol backbone, identifying which are substituted with methyl ether groups and which bears the ester linkage. The chemical shifts of the glycerol carbons (C1, C2, C3) are particularly informative. Carbons bearing an ether linkage (C2 and C3) would resonate at a different frequency compared to the carbon with the ester linkage (C1). researchgate.netaocs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Structural Information
Glycerol CH₂ (C1)~4.1-4.3~63-65Downfield shift indicates ester linkage (O-C=O)
Glycerol CH (C2)~3.5-3.7~78-80Shift consistent with ether linkage (-O-CH₃)
Glycerol CH₂ (C3)~3.4-3.6~70-72Shift consistent with ether linkage (-O-CH₃)
Methoxy (-OCH₃) at C2, C3~3.3-3.4 (two singlets)~58-60Confirms two methyl ether groups
Acyl Chain C=O-~173-174Ester carbonyl carbon
Acyl Chain α-CH₂~2.3~34Adjacent to carbonyl group
Acyl Chain (CH₂)n~1.2-1.6~22-32Bulk aliphatic chain
Acyl Chain terminal CH₃~0.88~14Terminal methyl group

While 1D-NMR provides chemical shift information, 2D-NMR experiments are required to piece together the molecular structure by establishing through-bond correlations between nuclei. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, mapping out the proton connectivity. sdsu.edu For the target molecule, COSY would show correlations between the protons on C1, C2, and C3 of the glycerol backbone, confirming their sequence. It would also show correlations along the hexadecanoate chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~64 ppm, confirming their assignment to C1 of the glycerol backbone.

A correlation from the glycerol C1 protons (~4.2 ppm) to the carbonyl carbon (~174 ppm) of the hexadecanoate chain, definitively placing the ester at the C1 position.

Correlations from the methoxy protons (~3.3-3.4 ppm) to the C2 and C3 carbons (~79 and ~71 ppm) of the glycerol backbone, confirming the location of the methyl ether linkages.

Table 4: Key Expected 2D-NMR Correlations for Structural Confirmation

ExperimentProton (¹H)Correlated NucleusStructural Significance
COSYH1 on GlycerolH2 on GlycerolConfirms glycerol backbone connectivity
HSQC/HMQCMethoxy ProtonsMethoxy CarbonsAssigns the ¹³C signal for the methyl ether carbons
HMBCH1 on GlycerolC=O of Acyl ChainConfirms ester linkage at C1 position
HMBCMethoxy ProtonsC2 and C3 of GlycerolConfirms position of methyl ether linkages

Mass Spectrometry Fragmentation Analysis for Structural Confirmation of Methylated Glycerolipids

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides crucial information for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net Using a soft ionization technique like electrospray ionization (ESI), the intact molecule can be ionized, typically forming adducts such as [M+NH₄]⁺ or [M+Na]⁺. aocs.org

For this compound (C₂₁H₄₂O₄, Molecular Weight: 374.56 g/mol ), the precursor ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the structure. nih.gov The primary fragmentation pathway for such ester-linked glycerolipids is the neutral loss of the fatty acid chain. nih.gov

Key expected fragments would include:

A prominent ion resulting from the neutral loss of hexadecanoic acid (C₁₆H₃₂O₂, 256.42 g/mol ).

An ion corresponding to the protonated or adducted 2,3-dimethylglycerol backbone.

Fragment ions related to the hexadecanoate chain itself, although these are typically less prominent in ESI-MS/MS compared to GC-MS.

The precise masses of the precursor and fragment ions, as determined by a high-resolution mass spectrometer, can be used to confirm the elemental composition and validate the proposed structure.

Table 5: Predicted ESI-MS/MS Fragmentation Data for this compound

IonFormationPredicted m/z (for [M+NH₄]⁺ precursor at 392.6)Structural Insight
[M+NH₄]⁺Ammonium Adduct392.6Intact molecular species
[M+H]⁺Protonated Molecule375.6Intact molecular species
[M+H - C₁₆H₃₂O₂]⁺Loss of hexadecanoic acid119.1Corresponds to the protonated 2,3-dimethylglycerol backbone
[C₁₅H₃₁CO]⁺Acylium ion239.4Confirms the hexadecanoyl (palmitoyl) group

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry for Isomer Differentiation

The initial step in the characterization of this compound is the determination of its exact mass and elemental composition. High-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide the mass accuracy required to confidently propose a molecular formula. nih.gov For this compound (C21H42O4), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

However, HRMS alone cannot differentiate between isomers—molecules that share the same elemental composition but differ in their structural arrangement. nih.govnih.gov For instance, this compound is isomeric with other monoacylglycerol derivatives, such as those with different methylation patterns on the glycerol backbone (e.g., 1,3-dimethylglycerol) or positional isomers of the fatty acid chain. This is where tandem mass spectrometry (MS/MS) becomes indispensable. semanticscholar.org

In an MS/MS experiment, the precursor ion (the protonated molecular ion of the target compound) is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule apart, generating a unique pattern of fragment ions. The resulting fragmentation spectrum serves as a molecular fingerprint that provides detailed structural information, allowing for the differentiation of isomers that would be indistinguishable by HRMS alone. semanticscholar.orglcms.cz The ability to resolve isomers is critical, as even subtle structural differences, such as the position of methyl groups or the attachment point of an acyl chain, can have profound impacts on a molecule's biological function. osti.govnih.gov

The table below illustrates how HRMS provides the foundational elemental composition, while MS/MS is essential for distinguishing between potential isomers of C21H42O4.

Table 1: Isomer Differentiation using HRMS and MS/MS

Compound Molecular Formula Theoretical m/z ([M+H]⁺) Differentiation Method Rationale
This compound C21H42O4 371.3105 MS/MS Fragmentation Pattern Will produce characteristic fragments from the 2,3-dimethylglycerol moiety.
Glycerol, 1,3-dimethyl, 2-hexadecanoate C21H42O4 371.3105 MS/MS Fragmentation Pattern Will produce different fragment ions due to the centrally located ester linkage and 1,3-dimethylglycerol backbone.

Identification of Characteristic Fragment Ions Indicative of 2,3-dimethyl and 1-hexadecanoate Moieties

The structural elucidation of this compound via MS/MS relies on the predictable fragmentation of its constituent parts: the 1-hexadecanoate (palmitate) chain and the 2,3-dimethylglycerol backbone.

Fragmentation of the 1-Hexadecanoate Moiety: The ester linkage is a common site for fragmentation in glycerolipids. libretexts.org Upon CID, monoacylglycerols typically exhibit a characteristic neutral loss of the glycerol head group or the fatty acid chain. researchgate.netnih.govnih.gov For the target molecule, two key fragmentation pathways related to the hexadecanoate moiety are expected:

Neutral Loss of the Glycerol Moiety: The protonated molecule [M+H]⁺ can fragment to lose the neutral 2,3-dimethylglycerol group (C5H12O3; 120.0786 Da), resulting in the formation of a hexadecanoyl (palmitoyl) acylium ion. This highly characteristic ion provides definitive evidence of the fatty acid component.

Formation of Protonated Fatty Acid: A related fragmentation involves the neutral loss of the glycerol backbone as a dehydrated species, leading to the formation of the protonated fatty acid, in this case, hexadecanoic acid.

Fragmentation of the 2,3-dimethylglycerol Moiety: The fragmentation pattern of the methylated glycerol backbone provides the information necessary to confirm the substitution pattern. After the characteristic loss of the fatty acid, the remaining protonated 2,3-dimethylglycerol ion can undergo further fragmentation. The presence of methyl groups at the C2 and C3 positions will direct fragmentation in a manner distinct from an unsubstituted or differently substituted glycerol backbone. Expected fragmentations would include sequential losses of water (H₂O) and formaldehyde (B43269) (CH₂O), with the resulting m/z values being indicative of the initial methylation pattern.

The following table details the predicted characteristic fragment ions for this compound, which would be used to confirm its structure in an MS/MS analysis.

Table 2: Predicted Characteristic Fragment Ions for this compound

Predicted m/z Ion Formula Fragment Identity Significance
371.3105 [C21H43O4]⁺ [M+H]⁺ Protonated molecular ion.
257.2788 [C16H33O2]⁺ [Hexadecanoic Acid + H]⁺ Confirms the presence of the hexadecanoate moiety. researchgate.netnih.gov
239.2682 [C16H31O]⁺ [Hexadecanoyl Acylium Ion]⁺ Definitive evidence of the C16 fatty acyl chain. whitman.edunih.gov
121.0860 [C5H13O3]⁺ [2,3-dimethylglycerol + H]⁺ Indicates the structure of the glycerol backbone following neutral loss of the fatty acid ketene.

By combining high-resolution mass measurements to establish the elemental formula with detailed MS/MS fragmentation analysis to map the connectivity of the fatty acid and the specific substitution pattern of the glycerol backbone, a confident and unambiguous structural identification of this compound can be achieved.

Biochemical and Cellular Interactions of Modified Glycerolipids: Mechanistic Studies

Investigation of Membrane Incorporation and its Biophysical Implications

There is no available research on the incorporation of Glycerol (B35011), 2,3-dimethyl, 1-hexadecanoate into biological or model membranes.

Effects on Lipid Bilayer Structure, Fluidity, and Phase Behavior

No studies have been published that investigate the effects of Glycerol, 2,3-dimethyl, 1-hexadecanoate on the structure, fluidity, or phase behavior of lipid bilayers.

Interactions with Model Membrane Systems and Membrane Proteins

There is no information regarding the interaction of this compound with model membrane systems or membrane proteins.

Exploration of Potential Modulatory Roles in Cellular Processes at a Molecular Level

Scientific literature lacks any data on the potential modulatory roles of this compound in cellular processes.

Influence on Lipid Droplet Dynamics and Biogenesis Pathways

The influence of this compound on lipid droplet dynamics and biogenesis pathways has not been studied.

Interactions with Intracellular Signaling Components (e.g., protein-lipid interactions)

There are no documented interactions between this compound and intracellular signaling components.

Hypothetical Metabolic Fate and Resistance to Degradation Pathways

The metabolic fate of this compound is unknown. The methylation of the glycerol backbone at positions 2 and 3 would likely render it resistant to conventional lipases that typically hydrolyze ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. The steric hindrance imposed by the methyl groups could prevent the catalytic domains of these enzymes from accessing the ester linkage. Consequently, it is plausible that this compound would exhibit significant resistance to enzymatic degradation. However, without experimental data, this remains a hypothesis. The pathways for its absorption, distribution, and excretion are entirely uncharacterized.

Emerging Research Directions and Future Perspectives for Glycerol, 2,3 Dimethyl, 1 Hexadecanoate

Development of Glycerol (B35011), 2,3-dimethyl, 1-hexadecanoate as a Molecular Probe for Lipid Research

The introduction of methyl groups could alter the way the molecule packs into lipid membranes and interacts with membrane proteins. If this compound were to be synthesized with isotopic labels (e.g., Deuterium, Carbon-13), it could serve as a molecular probe. Researchers could use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry to study the dynamics and organization of lipid bilayers. The methyl groups would provide unique spectroscopic signatures, potentially allowing for precise tracking of the probe's location and orientation within a membrane, offering insights into lipid-protein interactions and membrane fluidity.

Applications in Advanced Biomaterial Design and Engineered Membrane Systems

The steric hindrance introduced by the dimethyl groups on the glycerol backbone would likely disrupt the tight packing typical of saturated acyl chains. This property could be exploited in the design of advanced biomaterials. For instance, it could be used to create lipid nanoparticles (LNPs) with tailored fluidity and stability for drug delivery applications. The altered packing could influence the release kinetics of encapsulated drugs. In engineered membrane systems, this lipid could be used to create domains of controlled disorder or to modulate the function of embedded membrane proteins by altering the local membrane environment.

Computational Modeling and Molecular Dynamics Simulations of Modified Glycerolipid Interactions

Before undertaking costly and complex chemical synthesis, computational methods would be a critical first step. Molecular dynamics (MD) simulations could predict how Glycerol, 2,3-dimethyl, 1-hexadecanoate behaves in a lipid bilayer. nih.govnih.gov Simulations can provide insights into membrane properties such as thickness, area per lipid, and acyl chain order. By modeling this specific molecule, researchers could compare its behavior to natural glycerolipids like 1-palmitoyl-sn-glycerol. caymanchem.comnih.gov Such studies would help formulate hypotheses about how the dimethyl modification impacts membrane structure and dynamics, guiding future experimental work. nih.govresearchgate.netrsc.org

A hypothetical MD simulation study might compare a standard palmitoyl (B13399708) glycerol bilayer with one containing a percentage of this compound. The table below illustrates the type of data that could be generated.

Table 1: Hypothetical Comparison of Membrane Properties from MD Simulations

Property Simulated POPC Bilayer Simulated POPC Bilayer with 10% Modified Glycerolipid
Average Bilayer Thickness (Å) 38.5 37.2
Average Area per Lipid (Ų) 64.3 68.9
Palmitoyl Chain Order Parameter (S_CD) 0.45 0.38

Note: This data is illustrative and not based on actual experimental results.

Q & A

Q. What analytical methods are recommended for quantifying glycerol 1-hexadecanoate in biological samples?

Glycerol 1-hexadecanoate is commonly analyzed using gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS). In GC–MS, it exhibits a retention time of 3.2 minutes with a total variance of 0.001 in soybean leaf metabolomic studies, enabling reliable identification in plant models . For clinical applications, LC–MS/MS is preferred due to its higher sensitivity in detecting low-abundance metabolites in human biospecimens. This compound has been validated as part of a 7-metabolite diagnostic panel for nasopharyngeal carcinoma (NPC), where MS-based platforms integrate data processing and cluster analysis to ensure reproducibility .

Q. How is glycerol 1-hexadecanoate structurally distinguished from other glycerol esters in lipidomics?

The ester’s regiochemistry (1-hexadecanoate substitution) and methylation patterns (2,3-dimethyl groups) are critical for differentiation. Nuclear magnetic resonance (NMR) spectroscopy can resolve positional isomers by analyzing acyl chain chemical shifts and glycerol backbone splitting patterns. MS/MS fragmentation profiles, such as neutral loss of hexadecanoic acid (m/z 256), further confirm its identity. Cross-referencing with databases like NIST Chemistry WebBook ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glycerol 1-hexadecanoate levels across experimental models?

Biological variability, such as differences in transgenic vs. wild-type soybean plants, may arise from metabolic pathway perturbations. Multivariate analysis (e.g., PCA or PLS-DA) can isolate technical noise from biological signals by incorporating variance metrics (e.g., total variance = 0.001 in GC–MS data) . In clinical studies, cohort heterogeneity (e.g., NPC patient subgroups) requires stratification by confounding factors like age or comorbidities. Cross-validation in independent cohorts (e.g., sensitivity/specificity of 88%/92% in NPC studies ) strengthens reproducibility.

Q. What methodological considerations are critical for integrating glycerol 1-hexadecanoate into diagnostic biomarker panels?

Key steps include:

  • High-throughput validation : Use LC–MS/MS to confirm metabolite abundance across ≥500 samples to ensure statistical power .
  • Data integration : Combine metabolomic data with transcriptomic or proteomic datasets using cluster index analysis to identify pathway-level correlations.
  • Clinical benchmarking : Compare diagnostic performance (AUC-ROC >0.9) against established biomarkers and adjust for false discovery rates using Benjamini-Hochberg correction.

Q. How can experimental design optimize the detection of glycerol 1-hexadecanoate in low-concentration biological fluids?

  • Sample preparation : Use liquid-liquid extraction with chloroform-methanol (2:1 v/v) to enhance lipid recovery.
  • Instrument calibration : Spike internal standards (e.g., deuterated palmitic acid) to correct for matrix effects in MS.
  • Limit of detection (LOD) : For GC–MS, achieve LOD ≤0.1 ng/µl by optimizing ionization parameters (e.g., electron impact mode at 70 eV) .

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